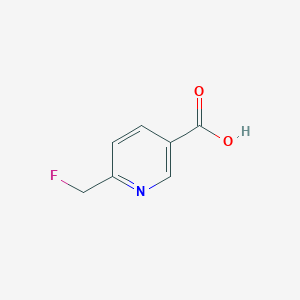

6-(Fluoromethyl)pyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-(fluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKMNLVJJXPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600791 | |

| Record name | 6-(Fluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121343-80-4 | |

| Record name | 6-(Fluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)pyridine-3-carboxylic acid typically involves the introduction of a fluoromethyl group to the pyridine ring followed by carboxylation. One common method involves the use of fluoromethylation reagents such as fluoromethyl iodide or fluoromethyl sulfonate in the presence of a base to introduce the fluoromethyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluoromethylation followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Fluoromethyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Fluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of agrochemicals and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-(Fluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional differences between 6-(Fluoromethyl)pyridine-3-carboxylic acid and its analogues:

Key Observations:

- Electronic Effects : The -CF₃ group (in 6-trifluoromethyl) is more electron-withdrawing than -CH₂F, likely increasing the acidity of the carboxylic acid group compared to the fluoromethyl analogue .

- Biological Activity : The imidazo-fused derivative () demonstrates how ring fusion (e.g., imidazo[1,2-a]pyridine) enhances bioactivity, suggesting that this compound could be modified similarly for targeted applications .

- Lipophilicity : Fluorinated substituents (-CH₂F, -CF₃) generally improve membrane permeability and metabolic stability, making these compounds attractive for drug design .

Biologische Aktivität

6-(Fluoromethyl)pyridine-3-carboxylic acid (CAS No. 121343-80-4) is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluoromethyl group at the 6-position and a carboxylic acid functional group at the 3-position, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration. The following sections detail its biological activities based on recent studies.

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| 4-(Fluorophenyl)semicarbazide | E. coli, P. aeruginosa | 16 µg/mL |

| 5-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | S. aureus, C. albicans | 8 µg/mL |

Data adapted from various studies on pyridine derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Study: In Vitro Analysis

In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells compared to control groups.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting key metabolic pathways.

- Receptor Modulation : The fluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Q & A

What are the established synthetic routes for 6-(Fluoromethyl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

Basic:

The synthesis typically involves multi-step reactions starting with fluorinated intermediates. A validated approach involves cyclization of 4,4,4-trifluoro-3-oxobutanoyl chloride with amines, followed by fluoromethylation. Key steps include acid-catalyzed cyclization and selective fluorination .

Advanced:

Optimization focuses on reagent selection (e.g., triethylamine or pyridine derivatives as bases) and temperature control to minimize side products. For example, using potassium carbonate as a base at 60–80°C improves yield in trifluoromethylpyridine formation . Solvent polarity adjustments (e.g., switching from THF to DMF) can enhance intermediate stability during fluoromethylation .

Which analytical techniques are most effective for characterizing this compound, and how can spectral data contradictions be resolved?

Basic:

Standard techniques include:

- LC-MS/HRMS : Confirm molecular weight and purity (e.g., ESI-MS for [M+H]+ ions) .

- NMR : 1H/13C/19F NMR to resolve fluoromethyl group signals (δ ~4.5–5.5 ppm for CH2F) .

Advanced:

Contradictions in spectral data (e.g., unexpected splitting in 19F NMR) may arise from dynamic rotational isomerism. Variable-temperature NMR or DFT calculations can clarify conformational equilibria . For impurities, hyphenated techniques like LC-MS/MS differentiate co-eluting byproducts .

How does the fluoromethyl group influence the compound’s physicochemical properties and bioactivity?

Basic:

The fluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational logP calculations show a ~0.5-unit increase compared to non-fluorinated analogs .

Advanced:

Fluorine’s electronegativity alters hydrogen-bonding capacity, affecting target binding. Isotope studies (e.g., 18F-labeled analogs) can track metabolic pathways, while X-ray crystallography reveals steric effects on active-site interactions .

What biological assays are suitable for evaluating this compound’s activity, and how are false positives mitigated?

Basic:

- Kinase inhibition assays : Use ADP-Glo™ kits for ATP-competitive inhibition screening.

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., prostate or lung) .

Advanced:

False positives from aggregation or redox cycling are mitigated via: - Dose-response curves : Confirm sigmoidal IC50 trends.

- Counter-screening : Include horseradish peroxidase to detect redox interference .

How should researchers address contradictory data in solubility or stability studies?

Basic:

Contradictions often arise from pH-dependent solubility. Use standardized buffers (pH 1.2–7.4) for kinetic solubility assays .

Advanced:

For stability discrepancies (e.g., degradation in DMSO), employ forced degradation studies under UV/humidity and analyze via UPLC-PDA to identify degradation products .

What safety protocols are critical when handling this compound?

Basic:

- Use PPE (gloves, goggles) and work in a fume hood.

- Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced:

Degradation products (e.g., HF gas under extreme heat) require specialized scrubbers. Monitor airborne fluorides via ion-selective electrodes .

How can structure-activity relationships (SAR) guide derivative design?

Basic:

Modify the pyridine ring’s substituents (e.g., methyl vs. trifluoromethyl) to assess potency changes. ClogP and topological polar surface area (TPSA) predict bioavailability .

Advanced:

Docking studies (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonds with carboxylate groups). Meta-analysis of similar scaffolds (e.g., pyrazolo[3,4-b]pyridines) reveals substituent tolerance .

What strategies improve aqueous stability for in vivo studies?

Basic:

- Lyophilize with cyclodextrins or PEGylation to enhance solubility.

- Store at -20°C in amber vials to prevent photodegradation .

Advanced:

Cocrystal engineering (e.g., with nicotinamide) improves stability. Stability-indicating assays (e.g., chiral HPLC) track racemization .

How can synthetic scalability challenges be addressed?

Basic:

Replace hazardous reagents (e.g., POCl3) with safer alternatives (e.g., T3P® for acylations) .

Advanced:

Continuous-flow reactors reduce exothermic risks during fluoromethylation. Process analytical technology (PAT) monitors real-time intermediate conversion .

What computational tools predict metabolic pathways?

Basic:

Use MetaCore™ or GLIDE for CYP450 metabolism predictions.

Advanced:

Machine learning models (e.g., ADMET Predictor™) integrate quantum mechanical (QM) data to simulate fluoromethyl group oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.